

A Technical Guide to the Antimicrobial Effects of 3-Methoxy-4-methylphenol (Creosol)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-methylphenol

Cat. No.: B176626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic compound found in wood creosote and various essential oils. Possessing a broad spectrum of biological activities, its antimicrobial properties have garnered significant interest in the scientific community. This guide provides a comprehensive technical overview of the antimicrobial effects of Creosol against a range of pathogenic and spoilage microorganisms. We will delve into its antimicrobial spectrum and efficacy, supported by quantitative data, explore its mechanisms of action, and detail standardized protocols for its evaluation. Furthermore, this guide will examine the synergistic potential of Creosol with conventional antibiotics, offering insights for its application in novel therapeutic strategies.

Introduction to 3-Methoxy-4-methylphenol (Creosol)

3-Methoxy-4-methylphenol, or Creosol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It is a derivative of guaiacol and a major component of creosote, from which it derives its name.^[1] Structurally, it is a methoxyphenol, a class of compounds known for their antioxidant and antimicrobial activities.^[2] Natural sources of Creosol include essential oils of plants like those from the Lamiaceae family.^[3] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring, is crucial to its biological function, particularly its ability to interact with microbial cell structures.

Antimicrobial Spectrum and Efficacy

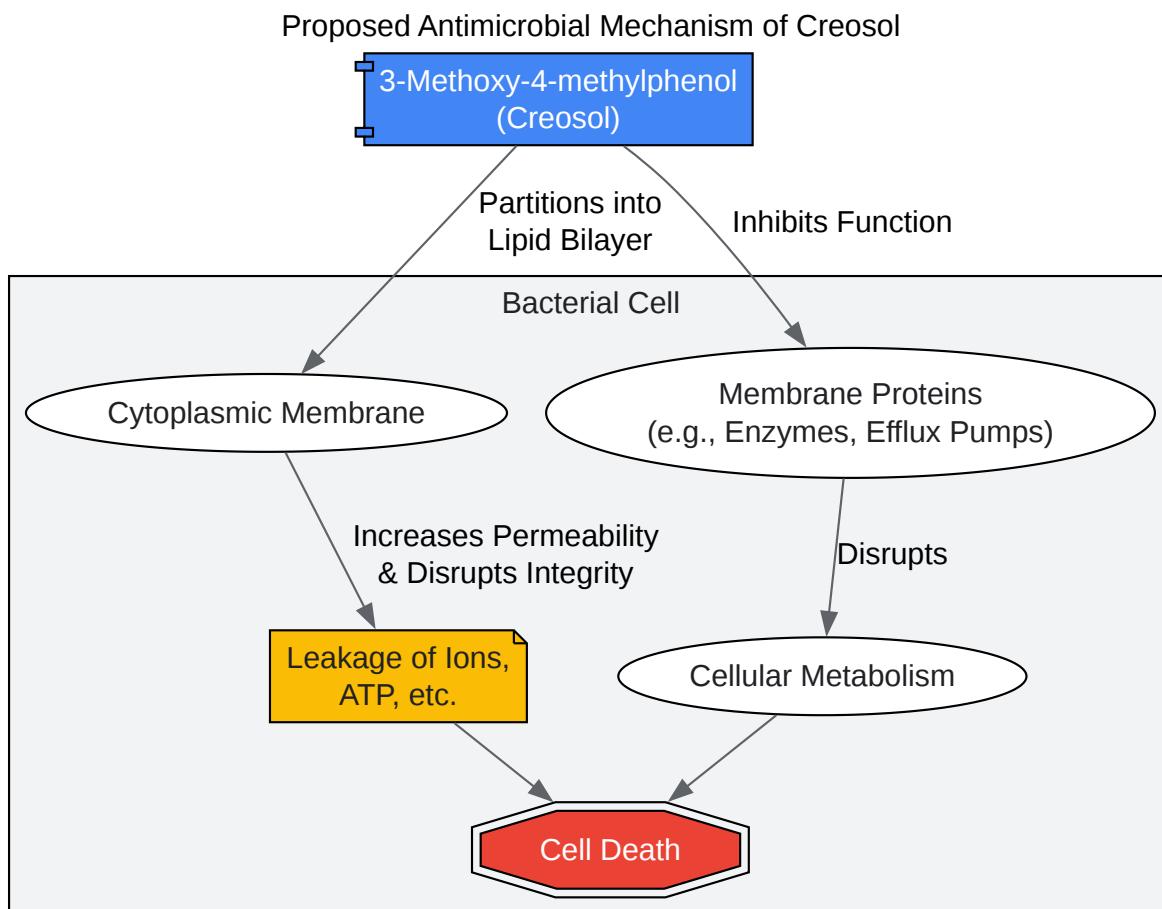
Creosol and structurally related phenolic compounds have demonstrated inhibitory activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[\[4\]](#)[\[5\]](#)

While specific MIC values for **3-Methoxy-4-methylphenol** are dispersed across various studies, data for the closely related and structurally similar compounds thymol and carvacrol, which are also monoterpenoid phenols, provide a strong indication of the expected potency.[\[3\]](#) These compounds are known to be effective against foodborne pathogens and spoilage bacteria.[\[2\]](#) Studies on p-cresol, another related compound, have shown it to be more effective against Gram-negative bacteria than Gram-positive species.[\[6\]](#)[\[7\]](#)

Table 1: Representative MIC Values for Structurally Similar Phenolic Compounds

Microorganism	Strain	Compound	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	(various)	Thymol/Carvacrol	150-400	[8]
Escherichia coli	(various)	Thymol/Carvacrol	150-400	[8]
Escherichia coli O157:H7	(various)	Thymol/Carvacrol	~160	[8]
Salmonella sp.	(various)	Thymol/Carvacrol	Highly variable	[8]
Candida albicans	NR-29450	Fungal Extracts	19.5	[9]
Candida auris	KCTC17810	Synthetic derivative	3.125	[10]

Note: The MIC values for thymol and carvacrol are presented as a general range due to high variability in experimental setups reported in the literature.[\[8\]](#)


Mechanism of Action

The antimicrobial activity of phenolic compounds like Creosol is generally attributed to a multi-targeted mechanism rather than a single site of action.[\[1\]](#) This multifaceted approach is advantageous as it may reduce the likelihood of microbial resistance development.[\[3\]](#)

Primary Mechanisms Include:

- Cell Membrane Disruption: The hydrophobic nature of Creosol allows it to partition into the lipid bilayer of microbial cytoplasmic membranes. This disrupts the membrane's structure and integrity, leading to increased permeability.[\[1\]](#) The consequence is the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately leading to cell death.[\[1\]](#) Studies on similar compounds have demonstrated this depolarization and disruption of the bacterial membrane.[\[3\]](#)
- Enzyme Inhibition: The hydroxyl group of phenolic compounds can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation. This can disrupt critical metabolic pathways necessary for microbial survival.[\[1\]](#)
- Efflux Pump Inhibition: Some evidence suggests that phenolic compounds can inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics and other toxic substances. By inhibiting these pumps, Creosol may enhance the efficacy of other antimicrobial agents.[\[3\]](#)

Diagram: Proposed Mechanism of Action for **3-Methoxy-4-methylphenol**

[Click to download full resolution via product page](#)

Caption: Proposed multi-target mechanism of Creosol against bacterial cells.

Synergistic Interactions with Antibiotics

A promising area of research is the synergistic effect of Creosol and its analogs with conventional antibiotics.^[11] Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects. This can lead to a reduction in the required dose of the antibiotic, potentially lowering toxicity and combating the development of resistance.^{[3][12]}

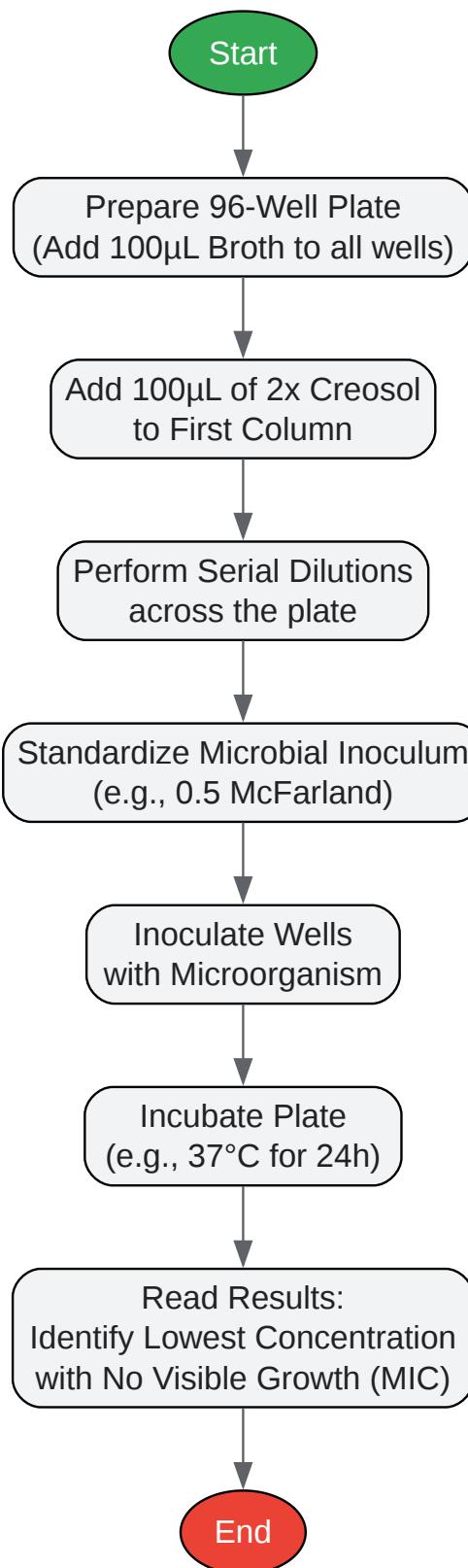
For instance, thymol and carvacrol have shown synergistic activity with antibiotics like gentamicin, oxacillin, and norfloxacin against various bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[11][12][13]} The mechanism behind this synergy is often linked to the membrane-permeabilizing effect of the phenolic compound, which may facilitate the entry of the antibiotic into the bacterial cell.^[3] The Fractional Inhibitory Concentration Index (FICI) is calculated from a checkerboard assay to quantify these interactions, with a value of ≤ 0.5 typically indicating synergy.^[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized methodologies are crucial for evaluating antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.^{[4][15]}

Protocol: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.^{[4][5]}


Materials:

- Sterile 96-well microtiter plates^[16]
- **3-Methoxy-4-methylphenol** (Creosol) stock solution
- Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)^[4]
- Bacterial/fungal inoculum, standardized to the appropriate cell density (e.g., 0.5 McFarland standard)
- Positive control (broth + inoculum, no drug)^[4]
- Negative/sterility control (broth only)^[4]
- Reference QC strain with known MIC (e.g., ATCC strains)^{[4][5]}

Step-by-Step Procedure:

- Prepare Dilutions: Dispense 100 μ L of sterile broth into all wells of the microtiter plate.[16]
- Add 100 μ L of the 2x concentrated Creosol stock solution to the first column of wells.[16]
- Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 μ L from the last dilution column.[16]
- Inoculation: Prepare the microbial inoculum to a standardized concentration (typically \sim 5 x 10^5 CFU/mL in the final well volume).
- Inoculate each well (except the negative control) with the standardized inoculum. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and duration (typically 18-24 hours).[16][17]
- Reading Results: The MIC is determined as the lowest concentration of Creosol at which there is no visible turbidity or growth.[4] This can be assessed visually or with a plate reader. [16] The results for the QC strain must fall within the accepted range to validate the experiment.[4]

Diagram: Broth Microdilution Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for MIC determination using the broth microdilution method.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Procedure:

- Following the MIC determination, take a small aliquot (e.g., 10 μ L) from each well that showed no visible growth.
- Spot-plate the aliquot onto a suitable agar medium that does not contain any antimicrobial agent.
- Incubate the agar plates at the appropriate temperature until growth is visible in the positive control.
- The MBC/MFC is the lowest concentration from the MIC plate that results in a significant reduction (e.g., $\geq 99.9\%$) in CFU count on the agar plate compared to the initial inoculum. For fungi, MFC is often defined as the lowest concentration yielding fewer than three colonies.

[\[18\]](#)

Conclusion and Future Directions

3-Methoxy-4-methylphenol (Creosol) demonstrates significant potential as an antimicrobial agent, both alone and in synergy with existing antibiotics. Its multi-targeted mechanism of action, primarily involving cell membrane disruption, presents a compelling strategy to combat a wide range of microbial pathogens. For drug development professionals, the key takeaway is the potential for Creosol and its derivatives to act as adjuvants, revitalizing the efficacy of current antibiotic classes against resistant strains.

Future research should focus on elucidating the precise molecular interactions of Creosol with microbial targets, expanding the scope of synergy studies against a broader panel of multidrug-resistant organisms, and investigating its efficacy and safety in *in vivo* models. Such efforts will be critical in translating the promising *in vitro* activity of this compound into tangible therapeutic applications.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of *Legionella pneumophila* to clinically relevant antimicrobials. UKHSA Research Portal.
- Broth Microdilution | MI - Microbiology.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- MIC Determin
- Modification of the Bacterial Cell Wall—Is the Bioavailability Important in Creosote Biodegrad
- Modification of the Bacterial Cell Wall—Is the Bioavailability Important in Creosote Biodegrad
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.
- Modification of the Bacterial Cell Wall—Is the Bioavailability Important in Creosote Biodegradation?
- Para-cresol production by *Clostridium difficile* affects microbial diversity and membrane integrity of Gram-neg
- Para-cresol production by *Clostridium difficile* affects microbial diversity and membrane integrity of Gram-neg
- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant *Staphylococcus aureus*. PMC - NIH.
- Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics.
- Minimum inhibitory concentration (MIC) values of compounds 1-7 against pathogenic microorganisms (µg/mL).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH.
- Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in *Staphylococcus aureus* and *Acinetobacter baumannii*. PMC - PubMed Central.
- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collabor
- Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combin
- Catechol-Based Antimicrobial Polymers. PMC - NIH.
- Synergistic antibacterial and antibiofilm effect between (+)-medioresinol and antibiotics in vitro. PubMed.
- Minimal Inhibitory Concentration (MIC) of fungal extracts on different yeast species. Means ± SD (mg/mL).

- Minimum inhibitory concentration (MIC) values ($\mu\text{g/mL}$) of fungal strains... | Download Scientific Diagram.
- Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. MDPI.
- (PDF) Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in *Staphylococcus aureus* and *Acinetobacter baumannii*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Para-cresol production by *Clostridium difficile* affects microbial diversity and membrane integrity of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Para-cresol production by *Clostridium difficile* affects microbial diversity and membrane integrity of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]

- 13. Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in *Staphylococcus aureus* and *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic antibacterial and antibiofilm effect between (+)-medioresinol and antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Antimicrobial Effects of 3-Methoxy-4-methylphenol (Creosol)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176626#antimicrobial-effects-of-3-methoxy-4-methylphenol-on-various-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

